

# Gastrin-17 vs. Gastrin-34 in Zollinger-Ellison Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Gastrin-17** (G-17) and Gastrin-34 (G-34), the two major bioactive isoforms of the hormone gastrin, in the context of Zollinger-Ellison Syndrome (ZES). ZES is a rare neuroendocrine disorder characterized by a gastrin-secreting tumor (gastrinoma), leading to severe hypergastrinemia and subsequent gastric acid hypersecretion.[1][2][3] Understanding the roles and relative concentrations of G-17 and G-34 is critical for the accurate diagnosis and management of this condition.

## Differentiating Gastrin-17 and Gastrin-34

Gastrin is a peptide hormone that plays a primary role in stimulating gastric acid secretion.[4] It exists in several molecular forms, with **Gastrin-17** (a 17-amino acid peptide, also known as "little gastrin") and Gastrin-34 (a 34-amino acid peptide, or "big gastrin") being the most physiologically relevant.[1] In healthy individuals, G-17 is the predominant form in the antrum of the stomach, while G-34 is more abundant in the duodenum. Following a meal, both forms are released into the bloodstream, but G-34 has a longer half-life.

In patients with Zollinger-Ellison Syndrome, the molecular pattern of circulating gastrin is often altered. Gastrinomas can secrete a heterogeneous mix of gastrin precursors and fragments. Studies have shown that in hypergastrinemic states like ZES, there can be a predominance of larger molecular forms, including Gastrin-34 and even larger precursors like gastrin-71. This shift in the gastrin profile has significant implications for diagnostic testing, as assays with



specificity for only one isoform, such as G-17, may underestimate the total gastrin level and potentially lead to a missed or delayed diagnosis.

## **Comparative Diagnostic Performance**

The accurate measurement of serum gastrin is the cornerstone of diagnosing ZES. A fasting serum gastrin level greater than ten times the upper limit of normal, in conjunction with a gastric pH of less than 2, is considered diagnostic. However, a significant proportion of ZES patients present with less pronounced elevations in gastrin, falling into a diagnostic gray area that overlaps with other causes of hypergastrinemia. In these cases, provocative testing, such as the secretin stimulation test, is often employed.

The choice of gastrin immunoassay is critical. As highlighted in the literature, some commercial kits may only detect G-17, leading to falsely low measurements in ZES patients whose tumors predominantly secrete G-34 or other gastrin precursors. Therefore, assays that recognize the C-terminal amide of gastrin, common to all bioactive forms, are recommended for the diagnosis of ZES.

While a direct head-to-head comparison of the diagnostic accuracy of G-17 versus G-34 is not extensively detailed in the literature with large cohort studies, some data provides insight into their relative concentrations and specificity.

## **Quantitative Data Summary**



| Parameter                  | Gastrin-17 (G-<br>17)                                                                                                 | Gastrin-34 (G-<br>34) & other<br>Amidated<br>Gastrins                                                                                                    | Healthy<br>Controls<br>(Fasting)                   | Reference |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|-----------|
| Predominant<br>Form in ZES | Can be elevated,<br>but often less<br>predominant<br>than G-34 and<br>precursors.                                     | Often the predominant circulating form in ZES.                                                                                                           | G-17 and G-34 are present in lower concentrations. |           |
| Clinical<br>Specificity    | A study identified G-17 as a highly specific biomarker for gastrinoma (96.9% specificity at a cutoff of 209.8 pg/mL). | Data on the specific diagnostic accuracy of G-34 alone is limited; however, assays measuring total amidated gastrins are the standard for ZES diagnosis. | N/A                                                |           |

Plasma Concentrations in a Small Cohort of Gastrinoma Patients



| Patient | Amidated Gastrins<br>(pmol/L) | Gastrin-17 (pmol/L) |
|---------|-------------------------------|---------------------|
| 1       | 475                           | 10                  |
| 2       | 235                           | 42                  |
| 3       | 270                           | 90                  |
| 4       | 82                            | 15                  |
| 5       | 57                            | 24                  |
| 6       | 60                            | 26                  |
| 7       | 305                           | 6                   |
| Median  | 235                           | 24                  |

This table is adapted from a study by Rehfeld et al. and illustrates the variability and often lower proportion of G-17 compared to total amidated gastrins in gastrinoma patients.

## **Signaling Pathways of Gastrin**

Both **Gastrin-17** and Gastrin-34 exert their physiological effects by binding to the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor found on parietal cells and enterochromaffin-like (ECL) cells in the stomach. Binding of gastrin to the CCK-B receptor on parietal cells directly stimulates gastric acid secretion. On ECL cells, it triggers the release of histamine, which in turn acts on parietal cells to further potentiate acid secretion.





Click to download full resolution via product page

Caption: Signaling pathway of **Gastrin-17** and Gastrin-34 leading to gastric acid secretion.

## **Experimental Protocols**

The accurate measurement of **Gastrin-17** and Gastrin-34 is paramount for research and clinical diagnosis. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

## Radioimmunoassay (RIA) for Gastrin

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled gastrin (e.g., with <sup>125</sup>I) competes with unlabeled gastrin (from the sample or standard) for a limited number of binding sites on a specific anti-gastrin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of gastrin in the sample.

#### Detailed Methodology:

- Preparation of Reagents:
  - Antibody: A polyclonal or monoclonal antibody specific to the C-terminus of gastrin is typically used to ensure detection of all bioactive forms. The antibody is diluted in an



appropriate assay buffer.

- Tracer: Gastrin-17 is radiolabeled with <sup>125</sup>I. The labeled gastrin is purified to separate it from free iodine and di-iodinated forms.
- Standards: Lyophilized gastrin standards of known concentrations are reconstituted in the assay buffer to create a standard curve.
- Samples: Patient blood samples are collected in tubes containing EDTA, and the plasma is separated and stored frozen until analysis.

#### Assay Procedure:

- 100 μL of standard, control, or patient sample is pipetted into polypropylene tubes.
- 100 μL of the diluted anti-gastrin antibody is added to all tubes except the non-specific binding (NSB) tubes.
- 100 μL of the <sup>125</sup>I-labeled gastrin tracer is added to all tubes.
- The tubes are vortexed and incubated for 24-72 hours at 4°C to allow for competitive binding.
- Separation of Bound and Free Gastrin:
  - A separation reagent, such as a second antibody (double-antibody method) or charcoaldextran suspension, is added to precipitate the antibody-bound gastrin.
  - The tubes are centrifuged to pellet the precipitate.

#### · Detection and Calculation:

- The supernatant (containing free gastrin) is decanted, and the radioactivity of the pellet (containing bound gastrin) is measured using a gamma counter.
- A standard curve is generated by plotting the percentage of bound tracer against the concentration of the gastrin standards.



 The concentration of gastrin in the patient samples is determined by interpolating their radioactivity readings from the standard curve.



Click to download full resolution via product page

Caption: General experimental workflow for Gastrin Radioimmunoassay (RIA).

## Enzyme-Linked Immunosorbent Assay (ELISA) for Gastrin

Principle: A competitive ELISA is often used for gastrin measurement. Gastrin in the sample competes with a fixed amount of enzyme-labeled gastrin for binding to a limited number of antigastrin antibodies coated on a microplate. The amount of color produced by the enzyme substrate is inversely proportional to the concentration of gastrin in the sample.

**Detailed Methodology:** 



- Plate Preparation: A 96-well microplate is pre-coated with anti-gastrin antibodies.
- Assay Procedure:
  - 50 μL of standards, controls, or patient samples are added to the wells.
  - 50 μL of biotinylated anti-gastrin antibody is then added.
  - The plate is incubated, typically for 1-2 hours at 37°C.
- Washing: The plate is washed to remove unbound components.
- Enzyme Conjugate Addition: 100 μL of avidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated.
- Second Washing: The plate is washed again to remove unbound enzyme conjugate.
- Substrate Reaction: 90 μL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark. The HRP enzyme catalyzes the conversion of the substrate to a colored product.
- Stopping the Reaction: 50 μL of a stop solution (e.g., sulfuric acid) is added to each well to stop the reaction and change the color from blue to yellow.
- Detection and Calculation:
  - The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450 nm.
  - A standard curve is generated by plotting the OD values against the concentrations of the gastrin standards.
  - The gastrin concentration in the patient samples is determined from the standard curve.

## Conclusion

In the diagnostic workup of Zollinger-Ellison Syndrome, the accurate measurement of total bioactive gastrin is of utmost importance. While both **Gastrin-17** and Gastrin-34 are elevated in



ZES, the molecular pattern of gastrin secretion from gastrinomas often favors the larger G-34 isoform and other precursor molecules. Consequently, immunoassays that are specific only to G-17 are inadequate for the reliable diagnosis of ZES and can lead to falsely low results. For both clinical diagnostics and research applications, it is imperative to utilize assays that employ antibodies targeting the C-terminal amide of gastrin, thereby ensuring the detection of all biologically active forms. This approach minimizes the risk of misdiagnosis and allows for the appropriate management of patients with this rare and serious condition. Further research with large-scale comparative studies is warranted to better define the specific diagnostic utilities of G-17 and G-34 in ZES.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Serum gastrin in Zollinger-Ellison syndrome: II. Prospective study of gastrin provocative testing in 293 NIH patients and comparison with 537 cases from the literature. Evaluation of diagnostic criteria, proposal of new criteria and correlations with clinical and tumoral features
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum gastrin in Zollinger-Ellison syndrome: I. Prospective study of fasting serum gastrin in 309 NIH patients and comparison with 2229 cases from the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin and the Moderate Hypergastrinemias PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Zollinger-Ellison syndrome and mismeasurement of gastrin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gastrin-17 vs. Gastrin-34 in Zollinger-Ellison Syndrome: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628035#gastrin-17-versus-gastrin-34-in-zollinger-ellison-syndrome]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com